5-Iodo-3(2H)-benzofuranone

描述

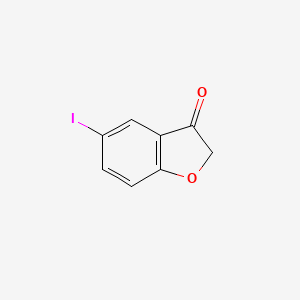

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-iodo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKHXISMMCMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515172 | |

| Record name | 5-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60770-51-6 | |

| Record name | 5-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 5 Iodo 3 2h Benzofuranone for Functionalization

Cross-Coupling Reactions at the Iodinated Position

The carbon-iodine bond at the C5 position is a prime site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide moiety facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, providing powerful tools for molecular elaboration.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For substrates similar to 5-Iodo-3(2H)-benzofuranone, such as other iodinated benzofurans, this reaction is highly effective for introducing new aryl and heteroaryl groups. libretexts.orgepa.gov The reaction typically proceeds under mild conditions with high yields and excellent functional group tolerance. libretexts.org

A general protocol for the Suzuki-Miyaura coupling on an iodo-benzofuran framework involves a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium hydroxide (KOH) in a mixed solvent system. These conditions facilitate the synthesis of di- and tri-ortho-substituted biaryls in very short reaction times.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (10 mol%) | Facilitates oxidative addition and reductive elimination |

| Base | KOH (3.0 equiv.) | Activates the boronic acid partner |

| Reactant | Aryl/Heteroaryl Boronic Acid (1.5 equiv.) | Source of the new aryl/heteroaryl group |

| Solvent | Toluene/Ethanol/Water (20:5:1) | Provides a medium for the reaction |

| Condition | Reflux | Provides thermal energy to drive the reaction |

The iodinated position of this compound is also amenable to other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings. These reactions allow for the introduction of alkenyl and alkynyl groups, respectively.

The Heck reaction couples the aryl iodide with an alkene, typically using a palladium(II) acetate [Pd(OAc)₂] catalyst, a phase-transfer catalyst like tetra-n-butylammonium iodide (n-Bu₄NI), and a base. The Sonogashira reaction couples the aryl iodide with a terminal alkyne and is co-catalyzed by palladium and copper(I) iodide (CuI) in the presence of an amine base, such as diethylamine. The use of a copper cocatalyst increases the reactivity and allows the reaction to proceed at milder temperatures, often around 50°C.

Table 2: Conditions for Heck and Sonogashira Coupling Reactions

| Reaction | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|

| Heck | 5 mol% Pd(OAc)₂, n-Bu₄NI | Na₂CO₃ | DMF | 80 °C |

| Sonogashira | 3 mol% PdCl₂(PPh₃)₂, 3% CuI | Et₂NH | DMF | 50 °C |

Copper-mediated coupling reactions, such as the Ullmann condensation, represent a classic and effective method for forming carbon-heteroatom bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, these reactions are valuable for coupling aryl iodides with a variety of nucleophiles, including amines, alcohols, and thiols. The choice of the copper source, ligand, base, and solvent is crucial for reaction success. Copper(I) iodide (CuI) is a commonly used catalyst for coupling aryl iodides with alkylamines, often in the presence of a specialized ligand to prevent catalyst deactivation.

Nucleophilic Substitution and Ring-Opening Reactions

The benzofuranone ring system can undergo transformations upon reaction with nucleophiles. In structures analogous to 3-iodobenzofuranones, such as 3-iodochromone, strong nucleophiles can induce a ring-contraction. For instance, the reaction of 3-iodochromone with secondary amines like piperidine, in the presence of potassium carbonate and using DMF as a solvent, does not result in simple substitution but leads to the formation of 2-aminomethylene-3(2H)-benzofuranones in high yields. This transformation proceeds via a proposed Michael-type addition of the amine, followed by cleavage of the heterocyclic ring and subsequent recyclization to form the stable five-membered benzofuranone product. This reactivity highlights a pathway for significant structural modification of the core scaffold.

Derivatization via Carbonyl Group Transformations

The ketone at the C3 position is a key functional handle for a variety of derivatization reactions. thermofisher.com These transformations can introduce new substituents at the C3 position or modify the carbonyl group itself.

Reduction to Alcohols : The carbonyl group can be readily reduced to a secondary alcohol using standard hydride reducing agents. libretexts.org Sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can convert the C3-ketone into a hydroxyl group, yielding 5-iodo-2,3-dihydrobenzofuran-3-ol. LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.org

Grignard and Organolithium Reactions : The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon provides a powerful method for forming carbon-carbon bonds. wvu.eduwisc.eduleah4sci.commasterorganicchemistry.com This reaction converts the C3-ketone into a tertiary alcohol, introducing a new alkyl or aryl substituent at the C3 position. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. wvu.eduwisc.edu

Condensation Reactions : The α-carbon (C2) adjacent to the carbonyl group can be deprotonated to form an enolate, which can then participate in condensation reactions. For example, benzofuran-3(2H)-one can undergo a clay-catalyzed, solventless condensation with α,β-dicarbonyl compounds under microwave irradiation to synthesize acyl-aurones. mdpi.com This demonstrates the potential for C2-functionalization through reactions like aldol or Knoevenagel condensations.

Wittig Reaction : The Wittig reaction offers a pathway to convert the carbonyl group into an exocyclic double bond (C=CR₂). This involves reacting the ketone with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C bond and enabling the synthesis of various 3-alkylidene-benzofuran derivatives.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium Hydroxide |

| Palladium(II) Acetate |

| Tetra-n-butylammonium Iodide |

| Copper(I) Iodide |

| Diethylamine |

| 3-Iodochromone |

| Piperidine |

| Potassium Carbonate |

| 2-aminomethylene-3(2H)-benzofuranones |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

Functional Group Interconversions on the Benzofuranone Framework

The this compound scaffold serves as a versatile platform for a variety of functional group interconversions, primarily leveraging the reactivity of the aryl iodide and the carbonyl group. These transformations are crucial for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are particularly prominent in modifying the 5-position of the benzofuranone ring, enabling the introduction of aryl, vinyl, alkynyl, and amino moieties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-iodine bond is a prime site for such transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions facilitate the introduction of a wide array of substituents onto the benzofuranone core, significantly expanding its chemical diversity.

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl substituents at the 5-position.

A study on the synthesis of 5-arylbenzofuran-2-carboxylates utilized a Suzuki-Miyaura coupling of a 5-bromobenzofuran-2-carboxylate ester with several aryl- and heteroarylboronic acids. While not the exact 3(2H)-one, this demonstrates the feasibility of such couplings on the 5-halobenzofuran scaffold. The reactions were carried out under microwave irradiation using a 2-quinolinealdoxime-Pd(II)-complex as a precatalyst, affording the desired products in good to excellent yields.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenylbenzofuran-2-carboxylate | 92 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)benzofuran-2-carboxylate | 95 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)benzofuran-2-carboxylate | 96 |

| 4 | 3-Thienylboronic acid | 5-(3-Thienyl)benzofuran-2-carboxylate | 88 |

This table is illustrative and based on reactions of a similar benzofuran (B130515) scaffold, as direct data for this compound was not available in the provided search results.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups at the 5-position of the benzofuranone core. The reaction typically proceeds with a palladium(0) catalyst, a base, and a phosphine ligand. The Mizoroki-Heck reaction is a foundational example of palladium-catalyzed C-C bond formation. nih.gov

Detailed research findings on the direct application of the Heck reaction to this compound are not prevalent in the immediate search results. However, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is instrumental in introducing alkynyl functionalities onto the 5-position of the this compound framework. These reactions are typically co-catalyzed by a copper(I) salt.

While specific examples for this compound are not detailed in the provided search results, the synthesis of various benzofuran derivatives through Sonogashira coupling is a well-established methodology. For instance, the reaction of 2-iodophenols with terminal acetylenes, catalyzed by palladium nanoparticles, leads to the formation of 2-substituted benzo[b]furans through a domino Sonogashira coupling and cyclization process. jocpr.com

| Entry | Terminal Alkyne | Catalyst System | Product |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | 5-(Phenylethynyl)-3(2H)-benzofuranone |

| 2 | Ethynyltrimethylsilane | Pd(OAc)2 / PPh3 / CuI | 5-((Trimethylsilyl)ethynyl)-3(2H)-benzofuranone |

| 3 | 1-Hexyne | PdCl2(dppf) / CuI | 5-(Hex-1-yn-1-yl)-3(2H)-benzofuranone |

This is a representative table illustrating the potential of the Sonogashira reaction on the this compound substrate based on general knowledge of the reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is a powerful tool for the synthesis of 5-amino-3(2H)-benzofuranone derivatives. The choice of palladium precursor, ligand, and base is critical for the success of these transformations.

While direct experimental data for this compound was not found, a general method for the C-N cross-coupling of five-membered heteroaryl halides has been developed. This methodology utilizes a moderate-strength base, NaOTMS, and a GPhos-supported catalyst to effectively couple various amines with heteroaryl halides, including those that are base-sensitive.

| Entry | Amine | Ligand | Base | Product |

| 1 | Morpholine | XPhos | NaOtBu | 5-(Morpholin-4-yl)-3(2H)-benzofuranone |

| 2 | Piperidine | RuPhos | K3PO4 | 5-(Piperidin-1-yl)-3(2H)-benzofuranone |

| 3 | Aniline | BrettPhos | Cs2CO3 | 5-(Phenylamino)-3(2H)-benzofuranone |

This table illustrates the potential application of the Buchwald-Hartwig amination on this compound based on established protocols for similar substrates.

Comprehensive Spectroscopic and Structural Elucidation of 5 Iodo 3 2h Benzofuranone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 5-Iodo-3(2H)-benzofuranone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

In the ¹H NMR spectrum of this compound, the chemical shift, multiplicity, and integration of each signal would provide crucial information about the protons in the molecule. The aromatic region would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

The protons on the benzofuranone core would exhibit characteristic signals. The methylene protons at the C2 position (H2) are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons (H4, H6, and H7) would show distinct splitting patterns based on their coupling with neighboring protons. The presence of the electron-withdrawing iodine atom at the C5 position and the carbonyl group would influence the chemical shifts of the aromatic protons, generally causing them to shift downfield.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~ 4.6 - 4.8 | Singlet (s) | N/A |

| H4 | ~ 7.8 - 8.0 | Doublet (d) | J ≈ 1.5 - 2.0 Hz |

| H6 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 Hz |

| H7 | ~ 6.9 - 7.1 | Doublet (d) | J ≈ 8.5 Hz |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 110-160 ppm. The carbon atom directly attached to the iodine (C5) would have its chemical shift significantly influenced by the heavy atom effect of iodine. The methylene carbon at the C2 position would be observed further upfield.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 70 - 75 |

| C3 | ~ 195 - 200 |

| C3a | ~ 125 - 130 |

| C4 | ~ 130 - 135 |

| C5 | ~ 90 - 95 |

| C6 | ~ 140 - 145 |

| C7 | ~ 115 - 120 |

| C7a | ~ 155 - 160 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY would show correlations between the aromatic protons H6 and H7, and between H6 and H4, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C2, C4, C6, and C7 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations from the H2 protons to C3 and C3a, and from the aromatic protons to various carbons in the ring system, would confirm the connectivity of the benzofuranone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₅IO₂), the expected exact mass would be calculated based on the most abundant isotopes of each element.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M]+• | 259.9334 |

| [M+H]+ | 260.9412 |

| [M+Na]+ | 282.9232 |

The observation of a molecular ion peak with this exact mass would provide strong evidence for the elemental composition of the synthesized compound.

In the mass spectrometer, molecules can be fragmented, and the resulting fragment ions provide clues about the molecule's structure. The fragmentation of this compound would likely proceed through several characteristic pathways.

A common fragmentation pathway for carbonyl compounds is the loss of a molecule of carbon monoxide (CO). Another likely fragmentation would be the loss of the iodine atom. The stability of the resulting fragments would dictate the major peaks observed in the mass spectrum.

Predicted Major Fragmentation Pathways for this compound:

Loss of CO: The molecular ion could lose a molecule of carbon monoxide (28 Da) to form a radical cation of an iodobenzofuran derivative.

Loss of Iodine: The molecule could undergo cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (127 Da).

Combined Losses: Subsequent fragmentation of the initial fragments could also occur, leading to a complex pattern of peaks that can be used to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eglibretexts.org For this compound and its analogues, the IR spectrum is characterized by absorption bands corresponding to the various vibrational modes of its constituent bonds. msu.edu These vibrations include stretching (changes in bond length) and bending (changes in bond angle). uomustansiriyah.edu.iqlibretexts.org

The most distinct absorption band in the spectrum of a 3(2H)-benzofuranone derivative is typically the carbonyl (C=O) stretching vibration. Due to the conjugated system and the lactone (cyclic ester) structure, this band is observed at a high frequency. For various substituted (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, the C=O stretching frequency has been reported in the range of 1706-1721 cm⁻¹. asm.org Another study on 2(3H)benzofuranone noted a splitting in the carbonyl group frequency around 1640-1660 cm⁻¹, which was attributed to Fermi resonance. researchgate.net

The aromatic ring of the benzofuranone moiety gives rise to several characteristic bands. The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed as sharp peaks above 3000 cm⁻¹. The substitution pattern on the aromatic ring also influences the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations, including C-H out-of-plane bending, occur.

The presence of the iodine atom introduces a C-I stretching vibration. This bond is weak and involves a heavy atom, causing it to absorb at very low frequencies, typically in the far-infrared region (below 600 cm⁻¹), which may not always be observed in a standard mid-IR spectrum. The C-O-C stretching vibrations of the furanone ring are also characteristic, usually appearing as strong bands in the 1000-1300 cm⁻¹ region.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (in CH₂ group) | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1740 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (ether linkage) | 1000 - 1300 | Strong |

| C-I Stretch | < 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light, promoting electrons from a lower energy molecular orbital to a higher one. libretexts.org Molecules containing conjugated π systems and atoms with non-bonding electrons (lone pairs), such as this compound, exhibit characteristic absorptions in the UV-Vis region. shu.ac.uk

The benzofuranone structure constitutes a chromophore, the part of the molecule responsible for light absorption. libretexts.org The electronic transitions observed in these systems are primarily of two types: π → π* and n → π*. uzh.ch

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. They are associated with the conjugated system of the aromatic ring and the carbonyl group. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity) in the near-UV region. uzh.ch

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen, to a π anti-bonding orbital. uzh.ch These are lower-energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths. uzh.ch

The substitution on the benzofuranone ring significantly influences the absorption spectrum. The iodine atom at the 5-position acts as an auxochrome. Its lone pair electrons can interact with the π system of the aromatic ring, and its electron-withdrawing inductive effect can also play a role. Studies on related compounds, such as aurones (2-benzylidene-3(2H)-benzofuranone), have shown that halogen substituents at the 4 and 5 positions cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the absorption maxima. researchgate.net This effect is attributed to the extension of the conjugated system and the perturbation of the molecular orbital energy levels, which reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

| Electronic Transition | Associated Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic/Carbonyl π system | Near-UV (< 300 nm) | High |

| n → π | Carbonyl oxygen lone pair | Near-UV / Visible (> 300 nm) | Low |

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of a related compound, 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, the benzofuran (B130515) unit is essentially planar. nih.gov This planarity is a common feature of such fused ring systems. The iodine atom lies within this plane, and its position influences the crystal packing.

Key structural features and intermolecular interactions observed in the crystal lattices of analogous compounds include:

Planarity : The nine-atom benzofuran ring system is typically found to be nearly planar. nih.gov

Intermolecular Interactions : The solid-state structure is stabilized by a network of non-covalent interactions. In the crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, molecules are linked by π–π stacking interactions between the furan (B31954) and benzene rings of adjacent molecules, with centroid-centroid distances reported as 3.667 Å and 3.701 Å. nih.gov

Halogen Bonding : The iodine atom is known to participate in significant intermolecular interactions. Short I···I contacts, with distances around 3.75 Å, have been observed, indicating a degree of halogen bonding that helps organize the crystal packing. nih.gov In other structures, such as 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran, I···O halogen bonds have been identified, further demonstrating the role of the iodine atom in directing the solid-state architecture. nih.gov

Hydrogen Bonding : Weak C—H···O hydrogen bonds are also commonly observed, often forming dimeric structures or more extended networks within the crystal. nih.gov

These findings suggest that the solid-state structure of this compound would likely feature a planar benzofuranone core with crystal packing dominated by a combination of π–π stacking and halogen bonding involving the iodine atom.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃IO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0355 (4) |

| b (Å) | 10.3725 (5) |

| c (Å) | 17.6180 (8) |

| β (°) | 98.541 (2) |

| Volume (ų) | 1632.74 (13) |

| Z | 4 |

| Key Interaction | Short I···I contact [3.7534 (3) Å] |

Computational Chemistry and Theoretical Mechanistic Studies on 5 Iodo 3 2h Benzofuranone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For 5-Iodo-3(2H)-benzofuranone, these calculations can elucidate the influence of the iodine substituent and the lactone functionality on the electronic distribution within the benzofuranone core.

Density Functional Theory (DFT) Studies on Geometric Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry of molecules with a high degree of accuracy. Geometric optimization using DFT involves finding the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. This process provides crucial data on bond lengths, bond angles, and dihedral angles.

For this compound, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to obtain its optimized geometry. It is expected that the benzofuranone core would be largely planar. The introduction of the iodine atom at the 5-position would lead to a predictable elongation of the C-I bond compared to a C-H bond. The geometric parameters of the lactone ring are also of significant interest, as they influence the compound's reactivity.

Below is a hypothetical data table of selected optimized geometric parameters for this compound, derived from typical values for similar structures, as direct computational studies are not available.

| Parameter | Predicted Value |

| C(5)-I Bond Length | ~2.10 Å |

| C(3)=O Bond Length | ~1.21 Å |

| C(2)-O(1) Bond Length | ~1.45 Å |

| C(7a)-O(1) Bond Length | ~1.38 Å |

| C(3a)-C(7a)-O(1) Angle | ~108° |

| C(2)-C(3)-C(3a) Angle | ~105° |

Note: These values are illustrative and based on general principles of chemical bonding and data from analogous compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

The HOMO is associated with the molecule's nucleophilicity, while the LUMO is related to its electrophilicity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, influenced by the electron-donating effect of the ether oxygen and the halogen atom. The LUMO is likely to be centered on the carbonyl group of the lactone ring, which is an electron-withdrawing group. The iodine atom, being a halogen, can exhibit both electron-donating (through resonance) and electron-withdrawing (through induction) effects, which would modulate the energies of the frontier orbitals. Studies on brominated benzothieno[3,2-b]benzofuran derivatives have shown that halogenation can lower both the HOMO and LUMO energy levels. mdpi.com

A hypothetical representation of the FMO analysis for this compound is presented below.

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 | Benzene ring, Oxygen atom |

| LUMO | -1.8 | Carbonyl group, Lactone ring |

| HOMO-LUMO Gap | 4.7 | - |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of benzofuranones can proceed through various pathways, such as the acid-catalyzed cyclization of acetals or palladium-catalyzed C-H activation. wuxiapptec.comorganic-chemistry.org To model such a reaction, one would first optimize the geometries of the reactants, products, and any intermediates. A search for the transition state structure connecting these species would then be performed. ucsb.edu

Transition state optimization is a more complex computational task than geometry optimization of stable molecules, as it involves locating a first-order saddle point on the potential energy surface. ucsb.edu Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed. github.io Once a transition state is located, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The activation energy can then be calculated as the energy difference between the transition state and the reactants. ucsb.edu

For instance, in a hypothetical nucleophilic attack on the carbonyl carbon of this compound, computational modeling could predict the trajectory of the nucleophile, the geometry of the tetrahedral intermediate, and the energy barrier for the reaction.

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For relatively rigid molecules like this compound, the conformational landscape is limited. The benzofuranone ring system is largely planar, and there are no freely rotating side chains.

Therefore, a conformational analysis of this molecule would primarily confirm the planarity of the bicyclic system. Molecular mechanics, a computational method that uses classical physics to model molecular systems, could be used for a rapid assessment of the molecule's preferred geometry. More rigorous DFT calculations would provide a more accurate picture of any slight deviations from planarity.

The primary focus of conformational analysis for derivatives of this compound would be on any introduced substituents. For example, if an alkyl chain were to be added to the molecule, molecular mechanics and DFT would be used to determine the preferred rotational conformers of that chain and the energy barriers between them.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds.

To predict the IR spectrum of this compound, a frequency calculation would be performed on the optimized geometry. This calculation provides the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values. A study on the closely related 2(3H)-benzofuranone utilized semi-empirical methods to calculate its vibrational frequencies, which were then compared to experimental Raman and IR spectra. nih.govresearchgate.net A key vibrational mode for this compound would be the C=O stretch of the lactone, which is expected to appear at a characteristic frequency.

NMR chemical shifts can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov The calculation is performed on the optimized structure, and the resulting chemical shifts are usually referenced to a standard compound like tetramethylsilane (B1202638) (TMS). Predicting the 1H and 13C NMR spectra of this compound would help in assigning the signals in an experimental spectrum and confirming the compound's structure. There are also online tools and software that can predict NMR spectra based on a given structure. nmrdb.orgnmrdb.org

A hypothetical table of predicted key vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1750-1770 |

| Aromatic C=C Stretch | ~1580-1620 |

| C-O Stretch (lactone) | ~1200-1300 |

| C-I Stretch | ~500-600 |

Note: These are approximate values based on typical group frequencies and data from similar compounds.

In Silico Screening and Ligand-Target Interaction Modeling

The benzofuranone scaffold is present in many biologically active compounds, making it a "privileged structure" in medicinal chemistry. nih.gov In silico screening and ligand-target interaction modeling are computational techniques used to identify and optimize potential drug candidates. These methods can be applied to this compound to explore its potential biological activities.

In silico screening, also known as virtual screening, involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific biological target, such as a protein receptor or enzyme. nih.gov If this compound were part of such a library, its properties would be evaluated for compatibility with the target's binding site.

Ligand-target interaction modeling, often referred to as molecular docking, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique provides insights into the binding mode and affinity of the ligand. For this compound, molecular docking studies could be performed against various targets to hypothesize its potential pharmacological effects. For example, benzofuranone derivatives have been investigated as potential antipsychotics, and docking studies have been used to understand their interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.govebi.ac.uk The iodine atom in this compound could potentially form halogen bonds with the target protein, which can be a significant contribution to binding affinity.

Utility of 5 Iodo 3 2h Benzofuranone As a Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Substituted Aurone (B1235358) Derivatives

5-Iodo-3(2H)-benzofuranone is a pivotal starting material for the synthesis of substituted aurones, a subclass of flavonoids known for their characteristic yellow color and diverse biological activities. nih.govnih.gov Aurones consist of a benzofuranone core linked to a phenyl group via an exocyclic double bond. nih.gov The most common and direct method for synthesizing aurones involves the Aldol condensation of a benzofuran-3(2H)-one with a substituted aromatic aldehyde. banglajol.infoijpab.com

In this context, this compound serves as the benzofuranone component. The reaction is typically catalyzed by an acid or base. For instance, condensation of this compound with an appropriate aromatic aldehyde (ArCHO) yields the corresponding 5-iodo-aurone derivative.

The presence of the iodine atom on the benzofuranone ring is strategically important for several reasons:

It allows for the creation of a library of aurone derivatives where the C5 position is functionalized.

The iodine can be retained in the final aurone structure, which can influence the molecule's biological properties. For example, the synthetic aurone 2-[(4-dimethylaminophenyl)methylene]-5-iodo-3(2H)-benzofuranone has been investigated for its ability to stain Alzheimer's mouse brain sections due to its high binding affinity for Aβ aggregates. nih.gov

The iodo group can be replaced in subsequent steps using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl, alkyl, or alkynyl groups to further diversify the aurone scaffold.

The general synthetic scheme is outlined below:

Table 1: Synthesis of Substituted Aurones from this compound This table is a representative example of the synthetic route.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This straightforward condensation method makes this compound a highly valuable precursor for accessing a wide range of functionalized aurones for applications in medicinal chemistry and materials science. nih.govunipi.it

Building Block for Complex Polycyclic and Fused Heterocyclic Compounds

The reactivity of this compound extends beyond aurone synthesis, establishing it as a key building block for more complex molecular frameworks, including polycyclic and fused heterocyclic systems. airo.co.in Benzo-fused heterocycles are common motifs in pharmaceuticals and natural products. organic-chemistry.orgcore.ac.uk

The synthetic utility of this compound in this area stems from two primary features: the reactive carbonyl group and the versatile iodo-substituent. The iodine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the fusion of additional rings onto the benzofuranone core.

Key Synthetic Strategies:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids can introduce new aryl groups at the C5 position. Subsequent intramolecular reactions can then be used to form new fused rings.

Sonogashira Coupling: Coupling with terminal alkynes introduces an alkynyl moiety. This functionality is a versatile precursor for various cyclization reactions, including iodocyclization, to form additional heterocyclic rings. medcraveonline.com

Heck Coupling: Reaction with alkenes can append unsaturated side chains that can participate in subsequent ring-closing metathesis or other cyclization strategies.

For example, a Sonogashira coupling between this compound and a terminal alkyne bearing a nucleophilic group (like a hydroxyl) could be followed by an intramolecular cyclization to construct a new furan (B31954) or pyran ring fused to the original benzofuranone system. The benzofuranone moiety itself can undergo various transformations to build fused systems. For instance, reactions involving the enolate of the benzofuranone can be used to form new carbon-carbon bonds, leading to the construction of polycyclic structures.

The ability to build complex structures from a relatively simple starting material makes this compound a strategic component in combinatorial chemistry and the synthesis of novel heterocyclic scaffolds.

Strategic Application in the Total Synthesis of Natural Products

The benzofuran (B130515) and benzofuranone motifs are present in a wide array of natural products that exhibit significant biological activities. rsc.orgsemanticscholar.org Consequently, the development of synthetic routes to these core structures is a major focus of natural product total synthesis. semanticscholar.orgnih.gov

While specific examples detailing the use of this compound as a direct starting material in a published total synthesis are not prominently featured in the surveyed literature, its potential is implicit in its structure. Synthetic chemists often employ halogenated intermediates to facilitate key bond-forming steps in a total synthesis campaign.

The strategic value of an intermediate like this compound would lie in its ability to act as a linchpin, connecting two complex fragments of a target molecule via a cross-coupling reaction.

Hypothetical Application in a Total Synthesis:

Fragment Coupling: In the synthesis of a complex natural product containing a C5-arylated benzofuranone core, this compound could be coupled with a complex boronic acid derivative (Fragment A) via a Suzuki reaction.

Elaboration: The resulting arylated benzofuranone could then be further elaborated. For instance, the carbonyl group could be reduced or converted to an exocyclic double bond to match the functionality of the natural product target.

The iodine atom provides a reliable and well-established chemical handle for regioselectively forming a key carbon-carbon bond late in a synthetic sequence, which is a common and powerful strategy in modern total synthesis.

Role in Stereoselective and Regioselective Chemical Transformations

The structure of this compound allows for its participation in chemical transformations where the control of regioselectivity or stereoselectivity is crucial.

Regioselectivity: The most significant aspect of regioselectivity involving this compound is dictated by the iodine atom at the C5 position. As mentioned previously, palladium-catalyzed cross-coupling reactions occur specifically at this position, providing unambiguous control over the site of new bond formation on the benzene (B151609) ring portion of the molecule. This is a powerful tool for creating specifically substituted benzofuranone derivatives, avoiding the formation of isomeric mixtures that can arise from less controlled methods like electrophilic aromatic substitution on the parent benzofuranone. oregonstate.edu

Stereoselectivity: The potential for stereoselective transformations primarily involves the C2 position of the benzofuranone ring. While this compound itself is achiral, reactions at the C2 position can create a stereocenter.

Table 2: Examples of Stereoselective Reactions on the Benzofuranone Core This table illustrates general reaction types applicable to the benzofuranone scaffold.

| Reaction Type | Description | Outcome |

|---|---|---|

| Asymmetric Aldol Condensation | Reaction of the benzofuranone enolate with an aldehyde using a chiral catalyst. | Can lead to the formation of C2-substituted derivatives with high enantiomeric excess. |

| Asymmetric Alkylation | Alkylation of the enolate at the C2 position using a chiral phase-transfer catalyst or a chiral auxiliary. | Creates a quaternary or tertiary stereocenter at C2 in a stereocontrolled manner. |

While these methods are general for benzofuran-3(2H)-ones, they are directly applicable to the 5-iodo derivative. organic-chemistry.org The electronic properties imparted by the iodine atom may influence reaction rates but are not expected to interfere with the stereochemical control exerted by the chiral catalyst or reagent. This allows for the synthesis of enantiomerically enriched, highly functionalized building blocks for chiral drugs and other bioactive molecules.

Mechanistic Insights into the in Vitro Biological Activities of 5 Iodo 3 2h Benzofuranone Derivatives

Interactions with Amyloid-β Aggregates for Alzheimer's Disease Research Probes

Derivatives of 5-Iodo-3(2H)-benzofuranone, particularly a class of compounds known as aurones, have demonstrated significant potential as probes for the in vitro study of amyloid-β (Aβ) aggregates, which are a key pathological hallmark of Alzheimer's disease. These compounds exhibit high binding affinity for Aβ aggregates, making them valuable tools for imaging and research purposes.

In vitro binding studies have shown that aurone (B1235358) derivatives can bind to Aβ(1-42) aggregates with high affinity, with Kᵢ values reported to be in the nanomolar range, specifically from 1.2 to 6.8 nM nih.govresearchgate.net. This strong binding affinity allows for the effective labeling of Aβ plaques in brain tissue samples from transgenic mice models of Alzheimer's disease nih.govresearchgate.net. Furthermore, radioiodinated versions of these aurones have been successfully developed and have shown high uptake in the brain of normal mice, followed by rapid clearance, which are desirable characteristics for imaging agents nih.govresearchgate.net. Specifically, 5- and 6-iodobenzofuran derivatives have displayed excellent competition for I-125 TZDM binding to Aβ40 aggregates, with Kᵢ values in the subnanomolar range nih.gov.

The lipophilicity of these compounds is a critical factor influencing their brain uptake and washout rate. For instance, fluorinated benzofuran (B130515) derivatives have been synthesized to optimize these properties for positron emission tomography (PET) imaging nih.gov. While these derivatives show good affinity for Aβ aggregates, their washout from the brain can be influenced by their lipophilicity, with less lipophilic compounds generally showing faster clearance nih.gov.

The following table summarizes the in vitro binding affinities of some this compound derivatives for amyloid-β aggregates.

| Compound | Target | Binding Affinity (Kᵢ) |

| Aurone Derivatives | Aβ(1-42) aggregates | 1.2 - 6.8 nM nih.govresearchgate.net |

| 5- and 6-iodobenzofuran derivatives | Aβ40 aggregates | Subnanomolar range nih.gov |

| Radioiodinated aurones | Aβ aggregates | 1.1 - 3.4 nM acs.org |

Anti-Cancer Activity: Molecular Targets and Cellular Pathways (In Vitro)

Topoisomerase Inhibition Mechanisms

While direct studies on this compound are limited, the broader class of benzofuran derivatives has been investigated for anticancer properties, including the inhibition of topoisomerases. Topoisomerases are crucial enzymes in DNA replication and transcription, making them key targets for cancer chemotherapy nih.gov. Topoisomerase inhibitors function by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells nih.govnih.gov. Some benzoxanthone derivatives, which share a heterocyclic ring system with benzofuranones, have demonstrated the ability to inhibit both topoisomerase I and II nih.gov. For instance, one such derivative showed dual inhibitory activity against DNA relaxation by both enzymes, with its topoisomerase I inhibition being comparable to the well-known inhibitor camptothecin nih.gov. Another derivative displayed selective inhibition of topoisomerase II nih.gov. This suggests that the benzofuranone scaffold could potentially be modified to target these essential enzymes for an anticancer effect.

Tubulin Binding and Mitotic Disruption

Semisynthetic aurones, which are derivatives of 3(2H)-benzofuranone, have been identified as inhibitors of tubulin polymerization uky.edu. Tubulin is the protein subunit of microtubules, which are essential for cell division, particularly the formation of the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the dynamics of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis uky.edunih.gov.

Research has shown that certain aurone derivatives can inhibit the in vitro proliferation of cancer cell lines, such as PC-3 prostate cancer cells, with IC₅₀ values below 100 nM uky.edu. Molecular docking studies have suggested that these aurones target the colchicine-binding site on tubulin uky.edu. This interaction prevents the assembly of tubulin into microtubules, thereby disrupting mitosis and leading to cancer cell death.

General Cytotoxic Mechanisms in Tumor Cell Lines

Benzofuran derivatives have demonstrated a broad range of cytotoxic activities against various human cancer cell lines. The specific mechanisms of cytotoxicity can vary depending on the substitutions on the benzofuran core. For instance, the introduction of halogen atoms into the benzofuran ring has been shown to significantly increase anticancer activities nih.gov.

Studies on various cancer cell lines have revealed the cytotoxic potential of benzofuran-based compounds. For example, certain piperazine-based benzofuran derivatives have shown highly selective cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon), and SGC7901 (gastric), with IC₅₀ values often below 10 μM nih.gov. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis, as evidenced by the activation of caspases and other apoptotic markers e-nps.or.kr. The structure-activity relationship studies indicate that the nature and position of substituent groups on the benzofuran ring play a crucial role in determining the cytotoxic potency and selectivity nih.gov.

The following table presents the in vitro cytotoxicity of selected benzofuran derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ Value |

| Piperazine-based benzofurans | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 μM nih.gov |

| Benzofuran-based oxadiazole conjugates | HCT116 | 3.27 μM nih.gov |

| Semisynthetic aurones | PC-3 (prostate) | < 100 nM uky.edu |

| Chalcone derivative | HT29 (colon) | 0.35 µM ejmo.org |

| Chalcone derivative | HCT116 (colon) | 0.59 µM ejmo.org |

| Chalcone derivative | H1299 (lung) | 1.46 µM ejmo.org |

| Chalcone derivative | A549 (lung) | 2.85 µM ejmo.org |

Antimicrobial Mechanisms of Action (In Vitro)

Antibacterial: Enzyme Inhibition (e.g., Chorismate Synthase)

Certain derivatives of 3(2H)-benzofuranone have been identified as inhibitors of chorismate synthase, a key enzyme in the shikimate pathway nih.gov. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making it an attractive target for the development of novel antimicrobial agents.

A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3(2H)-ones were found to be potent inhibitors of bacterial chorismate synthase nih.gov. One particular analog, the 2'-hydroxy-4'-pentoxy derivative, was identified as a potent inhibitor of Streptococcus pneumoniae chorismate synthase nih.gov. The inhibition of this enzyme disrupts the production of essential aromatic amino acids, thereby impeding bacterial growth. This targeted enzymatic inhibition provides a clear mechanism for the antibacterial activity of these benzofuranone derivatives.

Antifungal: Specific Target Modulation and Biofilm Activity

The benzofuranone core is a structural motif found in numerous synthetic and natural compounds exhibiting antifungal properties. nih.gov The mechanisms of action for antifungal agents are generally focused on a few key cellular targets not present in host cells, such as the fungal cell wall and the ergosterol biosynthesis pathway. nih.gov For instance, echinocandins inhibit the 1,3-β-D-glucan synthase complex, which is essential for the synthesis of the cell wall's structural glucan polymers. nih.gov

A significant challenge in treating fungal infections is the formation of biofilms, which are structured communities of microbial cells encased in a self-produced extracellular matrix. nih.govmdpi.com Biofilms exhibit markedly increased resistance to most conventional antifungal agents, a phenomenon attributed to multiple factors. nih.gov These resistance mechanisms include the physical barrier presented by the extracellular matrix, which can sequester drugs, the presence of highly tolerant "persister" cells, and altered metabolic states within the biofilm. mdpi.comnih.gov

While the broader class of benzofuran derivatives has been investigated for antifungal effects, with some compounds targeting fungal N-myristoyltransferase or disrupting intracellular calcium homeostasis, specific data on the antifungal activity and biofilm modulation of this compound are not extensively detailed in the current literature. nih.govresearchgate.netnih.gov However, studies on halogenated derivatives of benzofurancarboxylic acids have shown that the introduction of bromine atoms can drastically increase antifungal activity. nih.gov This suggests that halogenation, such as the iodination at position 5 of the benzofuranone ring, could be a critical feature for potent antifungal efficacy, warranting further investigation into its specific molecular targets and its ability to disrupt or inhibit fungal biofilm formation.

Antimalarial: Inhibition of Parasite Growth and Development

Derivatives of 3(2H)-benzofuranone have demonstrated significant potential as antimalarial agents, exhibiting inhibitory activity against the asexual blood stages of Plasmodium falciparum. nih.gov The parasite's life cycle within red blood cells involves rapid replication, leading to the clinical symptoms of malaria. nih.gov The effectiveness of antimalarial compounds is often measured by their ability to inhibit this parasite growth. mdpi.commalariaworld.org

In a study screening a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, the substitution on the benzofuranone ring was found to be a key determinant of antiplasmodial activity. nih.gov Specifically, among analogues featuring a 5-nitrofuran moiety, the (Z)-5-iodo-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranone derivative (compound 9c) displayed the highest activity against both the drug-sensitive 3D7 strain and the multidrug-resistant K1 strain of P. falciparum. nih.gov This highlights the crucial role of the iodine atom at the 5-position in enhancing the inhibition of parasite growth. nih.gov

The inhibitory concentrations for this compound indicate potent activity, particularly against the sensitive strain. nih.gov Further investigation into the mechanism suggests that some benzofuranone derivatives may act by inhibiting β-hematin formation, a critical detoxification pathway for the parasite, which prevents the toxic heme released from hemoglobin digestion from causing damage. nih.govresearchgate.net

| Compound | P. falciparum Strain | IC₅₀ (µM) |

|---|---|---|

| (Z)-5-iodo-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranone | 3D7 (drug-sensitive) | 0.93 |

| K1 (multidrug-resistant) | 6.53 |

Antileishmanial: Nitroreductase Bioactivation and Parasite Clearance

Certain 2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have emerged as potent antileishmanial agents. asm.orgasm.org Their mechanism of action is distinct from many conventional drugs and relies on a prodrug strategy, where the compound is selectively activated within the parasite. researchgate.net This bioactivation is mediated by parasitic enzymes called nitroreductases (NTRs), which are flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds. asm.orgasm.org Mammalian cells lack close homologues of these enzymes, providing a basis for selective toxicity against the parasite. researchgate.net

The process involves the reduction of the nitro group on the imidazole ring of the benzofuranone derivative. asm.org Studies have identified two key leishmanial NTRs: a type 1 mitochondrial NTR (NTR1) and a cytosolic type 2 NTR (NTR2). asm.orgnih.govnih.gov Research has shown that 3(2H)-benzofuranone derivatives bearing a 5-nitroimidazole moiety are predominantly bioactivated by NTR1. asm.orgasm.org This enzymatic reduction generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine metabolites. asm.orgasm.orgresearchgate.net These reactive species are capable of causing widespread damage within the parasite by disrupting DNA, proteins, and membranes, ultimately leading to parasite clearance. asm.orgresearchgate.net

The efficacy of these compounds is significant, with some derivatives, such as (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, demonstrating exceptionally high activity against Leishmania donovani, the causative agent of visceral leishmaniasis. asm.orgasm.org

| Compound | Target Organism | IC₅₀ (µM) | Primary Bioactivation Enzyme |

|---|---|---|---|

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | L. donovani (axenic amastigote) | 0.016 | Nitroreductase 1 (NTR1) |

Antiviral Activity: Replication Inhibition Pathways (e.g., HCV RdRp inhibition)

The benzofuran scaffold has been identified as a promising core structure for the development of inhibitors targeting the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B). nih.gov This enzyme is essential for the replication of the viral RNA genome and is a prime target for direct-acting antiviral agents. nih.gov

Benzofuran derivatives belong to the class of non-nucleoside inhibitors (NNIs), which function by binding to allosteric sites on the RdRp enzyme. nih.gov Unlike nucleoside inhibitors that target the enzyme's active site, NNIs bind to distinct pockets, inducing conformational changes that impair the polymerase's function. Several benzofuran-based inhibitors have been shown to target the "palm" region of the HCV NS5B polymerase, demonstrating pan-genotypic inhibitory activity. nih.gov This allosteric inhibition typically interferes with the initiation step of RNA synthesis, preventing the formation of a productive replication complex. The binding of the inhibitor to an allosteric site alters the three-dimensional structure of the enzyme, thereby compromising its catalytic activity. nih.gov

While specific studies on this compound are limited in this context, the established activity of the broader benzofuran class against HCV NS5B polymerase suggests a viable pathway for antiviral action. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

Derivatives of benzylidenebenzofuran-3(2H)-one, a class of compounds also known as aurones, have been identified as inhibitors of tyrosinase. nih.govacs.org Tyrosinase is a key, copper-dependent enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. nih.govresearchgate.net The enzyme catalyzes the oxidation of L-tyrosine to dopaquinone, a rate-limiting step in melanogenesis. nih.gov Inhibition of tyrosinase is therefore a primary strategy for developing agents to treat skin hyperpigmentation disorders. nih.gov

Studies have shown that while the unsubstituted aurone scaffold is a weak inhibitor, the introduction of hydroxyl groups onto the aromatic rings significantly enhances inhibitory potency. nih.govresearchgate.netnih.gov The most effective inhibitors typically possess two or three hydroxyl groups, with preferred substitution patterns at the 4, 6, and 4' positions of the aurone structure. nih.govresearchgate.net For example, the naturally occurring 4,6,4'-trihydroxyaurone is a potent inhibitor of human tyrosinase, showing significantly greater activity than the well-known inhibitor, kojic acid, at similar concentrations. nih.govnih.gov The mechanism of inhibition is believed to involve the chelation of copper ions within the enzyme's active site by the hydroxyl groups of the aurone.

| Compound | Concentration (mM) | % Inhibition of Human Tyrosinase |

|---|---|---|

| 4,6,4'-Trihydroxyaurone | 0.1 | 75% |

| Kojic Acid (Reference) | 0.1 | Inactive |

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological efficacy of this compound derivatives is strongly influenced by their molecular structure, with specific substitutions playing a critical role in their various activities. nih.govasm.orgnih.govnih.gov

Antimalarial Activity : The presence and position of a halogen on the benzofuranone ring is a critical determinant of activity. nih.gov For (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranone analogues, substitution with iodine at the 5-position resulted in the most potent compound against both sensitive and resistant strains of P. falciparum. nih.gov This indicates that a bulky, lipophilic halogen at this position significantly enhances antiplasmodial efficacy.

Antileishmanial Activity : The key structural features for antileishmanial action are twofold. First, a nitro-heterocyclic moiety (such as 5-nitroimidazole) is required for the prodrug mechanism. asm.orgasm.org Second, the substitution pattern on the benzofuranone ring modulates the compound's potency. For instance, a methoxy group at the 7-position was found to confer the highest activity against L. donovani among the tested analogues. asm.org The specific position of the nitro group on the imidazole ring (4-nitro vs. 5-nitro) also dictates which parasitic nitroreductase (NTR1 or NTR2) is responsible for bioactivation. asm.orgasm.org

Enzyme Inhibition (Tyrosinase) : For aurone derivatives (benzylidenebenzofuran-3(2H)-ones), the primary determinant of tyrosinase inhibitory activity is the presence and location of hydroxyl groups. nih.govacs.orgunits.it Unsubstituted aurones are weak inhibitors, whereas derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, show significant potency. nih.govresearchgate.netnih.gov This suggests that the iodine at position 5 would need to be combined with appropriate hydroxylation to achieve strong tyrosinase inhibition.

Emerging Research Directions and Future Prospects for 5 Iodo 3 2h Benzofuranone

Development of Sustainable and Green Synthetic Methodologies

The growing emphasis on environmental responsibility in chemical synthesis has spurred the development of green methodologies for constructing heterocyclic compounds like benzofuranones. nih.gov Future research on 5-Iodo-3(2H)-benzofuranone is increasingly focused on moving away from traditional synthetic routes, which may involve harsh conditions or toxic reagents, towards more sustainable alternatives.

Key areas of development include:

Catalyst-Free and Metal-Free Reactions: Innovations in metal-free tandem reactions, such as those catalyzed by Brønsted acids like perchloric acid, offer efficient pathways to benzofuranone cores. organic-chemistry.org Applying these principles to iodinated phenols could provide a direct and greener route to this compound.

Electrochemical Synthesis: Electrochemical methods present a non-catalytic, simple, and fast approach for synthesizing benzofuran (B130515) derivatives in aqueous solutions, minimizing the use of toxic solvents and reagents. jbiochemtech.com The adaptation of electrosynthesis for iodinated precursors could significantly improve the environmental footprint of this compound production.

Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. mdpi.com Developing photoredox-catalyzed cyclization reactions of appropriately substituted iodinated phenols would represent a highly sustainable and atom-economical approach.

Iodine-Catalyzed Reactions: Molecular iodine itself is recognized as an inexpensive, non-toxic, and eco-friendly catalyst for various organic transformations, including the formation of heterocyclic rings. nih.gov Research into iodine-catalyzed cascade annulations could lead to novel and sustainable one-pot syntheses of this compound and its derivatives. nih.gov

Table 1: Comparison of Sustainable Synthetic Strategies for Benzofuranone Scaffolds

| Methodology | Key Advantages | Potential for this compound |

|---|---|---|

| Metal-Free Catalysis | Avoids toxic heavy metals, often uses milder conditions. | Applicable to cyclization of iodinated phenols with α-hydroxy acid esters. organic-chemistry.org |

| Electrosynthesis | Catalyst-free, uses aqueous media, high efficiency. jbiochemtech.com | Potential for electro-oxidative cyclization of iodinated precursors. |

| Photoredox Catalysis | Uses visible light, energy-efficient, enables novel reaction pathways. mdpi.com | Light-induced radical cyclization of iodinated alkenylphenols. |

| Molecular Iodine Catalysis | Inexpensive, low toxicity, moisture resistant, efficient for C-O bond formation. nih.gov | Iodine-catalyzed annulation of iodinated phenols with suitable reaction partners. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The iodine substituent on the this compound ring is not merely a passive feature; it is a highly functional handle for a multitude of catalytic transformations. This allows for the diversification of the core structure, enabling the synthesis of complex molecules. Future research will likely focus on leveraging this reactivity for novel applications.

Key research avenues include:

Palladium-Catalyzed Cross-Coupling Reactions: The iodo group is an excellent leaving group for classic palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively, at the 5-position, creating extensive libraries of novel benzofuranone derivatives for screening.

C-H Functionalization: Recent advances in C-H functionalization offer a powerful tool for modifying aromatic systems. hw.ac.uk Exploring palladium-catalyzed C-H activation of the benzofuranone core, followed by intramolecular C-O bond formation, could lead to new synthetic pathways. organic-chemistry.org The interplay between the iodo-substituent and directing groups could enable regioselective functionalization at other positions on the ring.

Gold and Ruthenium Catalysis: Modern synthetic methods increasingly employ gold and ruthenium catalysts for unique transformations. chemistryviews.orgnih.gov Gold-catalyzed cycloisomerization of o-alkynyl phenols is a flexible method for synthesizing the benzofuranone core, which could be adapted for iodinated substrates. chemistryviews.org Ruthenium-catalyzed C-H alkenylation followed by annulation is another promising strategy. nih.gov The influence of the 5-iodo group on the efficiency and selectivity of these catalytic cycles warrants investigation.

Table 2: Potential Catalytic Transformations of this compound

| Catalytic System | Reaction Type | Potential Outcome |

|---|---|---|

| Palladium(0)/Palladium(II) | Suzuki, Sonogashira, Heck Coupling | Introduction of diverse aryl, alkynyl, and vinyl substituents at the 5-position. |

| Gold(I)/Gold(III) | Cycloisomerization, Annulation | Development of novel synthetic routes to the core structure and its derivatives. chemistryviews.org |

| Ruthenium(II) | C-H Alkenylation/Annulation | Facile aerobic oxidation and cyclization pathways. nih.gov |

| Copper(I) | Ullmann Condensation, Click Chemistry | Formation of C-O, C-N, and C-S bonds; linking to biomolecules. |

Advanced Applications in Chemical Biology and Probe Development

Chemical probes are indispensable tools for interrogating complex biological systems and validating protein targets. youtube.comyoutube.com The unique electronic and structural properties of the benzofuranone scaffold, combined with the versatility of the iodo-substituent, make this compound an attractive starting point for the development of advanced chemical probes.

Future directions in this area include:

Fluorescent Probes: The benzofuranone core can be part of a fluorophore system. nih.gov The 5-iodo position provides a convenient site for attaching chromophores or environmentally sensitive dyes to create probes for bioimaging. These probes could be designed to detect specific enzymes, ions, or reactive oxygen species within living cells. nih.govresearchgate.net

Activity-Based Probes (ABPs): ABPs are used to profile the activity of entire enzyme families. The benzofuranone scaffold could be functionalized with a reactive "warhead" and a reporter tag (like a fluorophore or biotin), attached via the 5-position, to covalently label active-site residues of target enzymes.

Photoaffinity Labeling: The iodo-substituent can be converted to other functionalities, such as an azido (B1232118) or diazirine group, which are commonly used in photoaffinity labeling to identify protein-ligand interactions. This would allow researchers to uncover the specific protein targets of biologically active benzofuranone derivatives.

Table 3: Potential Applications in Chemical Probe Development

| Probe Type | Design Strategy | Target Application |

|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore at the 5-position via cross-coupling. nih.gov | Real-time imaging of enzymatic activity (e.g., carboxylesterases) in cells. researchgate.net |

| Activity-Based Probe | Introduction of an electrophilic trap and a reporter tag. | Covalent labeling and identification of target proteins in complex proteomes. |

| Photoaffinity Probe | Conversion of the iodo group to a photo-activatable group (e.g., azide). | Identifying specific binding partners and off-targets of benzofuranone-based inhibitors. |

| Halogen Bonding Probe | Utilizing the iodine atom as a halogen bond donor. | Probing specific interactions within protein binding pockets. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can be applied to the this compound scaffold to explore vast chemical space and design novel derivatives with optimized properties.

Key applications of AI/ML in this context are:

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known bioactive molecules to generate novel benzofuranone structures with desired pharmacological properties. harvard.edu These models can suggest modifications to the core structure, including at the 5-position, to enhance potency and selectivity.

Predictive Modeling (QSAR): ML algorithms like random forest and support vector machines can build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of newly designed this compound derivatives based on their structural features, prioritizing the most promising candidates for synthesis.

Virtual Screening and Target Identification: Deep learning models can predict drug-target interactions. harvard.edu By screening virtual libraries of this compound derivatives against panels of protein structures, AI can help identify novel biological targets and predict potential off-target effects early in the discovery process.

Table 4: AI and Machine Learning Approaches for this compound

| AI/ML Technique | Application in Compound Design | Expected Outcome |

|---|---|---|

| Generative Models (VAE/GAN) | De novo design of novel benzofuranone derivatives. nih.govharvard.edu | Generation of synthetically accessible structures with predicted high activity. |

| Deep Learning (CNN/RNN) | Prediction of drug-target interactions and bioactivity. nih.gov | Prioritization of compounds and identification of potential new targets. |

| Reinforcement Learning | Stepwise optimization of molecular structures for desired properties. harvard.edu | Iterative design of molecules with improved potency, selectivity, and ADME profiles. |

| Support Vector Machines (SVM) | QSAR modeling to predict biological activity from chemical structure. nih.gov | Rapid screening of virtual libraries to identify high-priority synthetic candidates. |

Exploration of New Pharmacological Targets based on Mechanistic Insights

Derivatives of the 3(2H)-benzofuranone core have demonstrated a wide range of biological activities, providing a strong foundation for exploring new therapeutic applications for compounds derived from this compound. Mechanistic studies of existing compounds can guide the rational design of new agents for novel pharmacological targets.

Promising areas for future investigation include:

Antiparasitic Agents: A study on 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives found that a 5-iodo-substituted analog showed the highest antiplasmodial activity against the 3D7 strain of Plasmodium falciparum. nih.gov This highlights the potential of the 5-iodo substituent in optimizing antiparasitic activity. Further investigation into the mechanism, potentially involving the inhibition of β-hematin formation or bioactivation by parasitic nitroreductases, could lead to new treatments for malaria and other parasitic diseases like leishmaniasis. nih.govnih.gov

Antimicrotubule Agents: Benzofuran-based compounds have been developed as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. nih.gov The 5-iodo position offers a site for introducing functionalities that can enhance interactions with the colchicine (B1669291) binding site on tubulin or for creating hybrid molecules that target both tubulin and other cancer-related proteins like histone deacetylases (HDACs). nih.gov

Enzyme Inhibition: 2-Benzylidene-3(2H)-benzofuranones have been reported to inhibit chorismate synthase, an enzyme in the shikimate pathway essential for bacteria. nih.gov This suggests that derivatives of this compound could be explored as novel antibacterial agents. Furthermore, the core structure has been used to design inhibitors for other enzymes, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. sci-hub.se

Table 5: Potential Pharmacological Targets for this compound Derivatives

| Target Class | Known Activity of Related Compounds | Future Direction |

|---|---|---|

| Antiparasitic | Inhibition of Plasmodium falciparum and Leishmania species. nih.govnih.gov | Optimization of the 5-iodo scaffold for enhanced potency against parasitic enzymes like nitroreductases. |

| Anticancer | Inhibition of tubulin polymerization; dual tubulin-HDAC inhibition. nih.gov | Design of novel microtubule-destabilizing agents with improved activity against drug-resistant cancer cell lines. |

| Antibacterial | Inhibition of chorismate synthase in the shikimate pathway. nih.gov | Exploration as inhibitors of essential bacterial enzymes to combat antibiotic resistance. |

| Anti-inflammatory | Inhibition of mPGES-1. sci-hub.se | Development of selective inhibitors for inflammatory pathways with improved pharmacokinetic profiles. |

常见问题

Q. What are the optimal synthetic routes for preparing 5-Iodo-3(2H)-benzofuranone, and how do reaction conditions influence yield?

The synthesis of iodinated benzofuranones often leverages oxidative cyclization or halogenation strategies. For example, iodine-promoted domino oxidative cyclization (using reagents like I₂/DMSO) has been effective for similar compounds, enabling intramolecular cyclization of aryl ketones or phenols . Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance iodine-mediated cyclization efficiency.

- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.

- Substrate substitution : Electron-withdrawing groups on the benzene ring may direct iodination to specific positions.

For this compound, a stepwise approach involving iodination of a pre-formed benzofuranone scaffold (e.g., using N-iodosuccinimide in acetic acid) is recommended. Purity can be optimized via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?